Podorhizol beta-D-glucoside Podorhizol beta-D-glucoside Podorhizol beta-D-glucoside is a member of benzodioxoles, an aromatic ether, a gamma-lactone, a member of benzyl alcohols and a beta-D-glucoside. It derives from a podorhizol.
Brand Name: Vulcanchem
CAS No.: 17187-73-4
VCID: VC0121282
InChI: InChI=1S/C28H34O13/c1-34-18-8-14(9-19(35-2)26(18)36-3)25(41-28-24(32)23(31)22(30)20(10-29)40-28)21-15(11-37-27(21)33)6-13-4-5-16-17(7-13)39-12-38-16/h4-5,7-9,15,20-25,28-32H,6,10-12H2,1-3H3/t15-,20+,21-,22+,23-,24+,25+,28-/m0/s1
SMILES: COC1=CC(=CC(=C1OC)OC)C(C2C(COC2=O)CC3=CC4=C(C=C3)OCO4)OC5C(C(C(C(O5)CO)O)O)O
Molecular Formula: C₂₈H₃₄O₁₃
Molecular Weight: 578.56

Podorhizol beta-D-glucoside

CAS No.: 17187-73-4

Cat. No.: VC0121282

Molecular Formula: C₂₈H₃₄O₁₃

Molecular Weight: 578.56

* For research use only. Not for human or veterinary use.

Podorhizol beta-D-glucoside - 17187-73-4

Specification

CAS No. 17187-73-4
Molecular Formula C₂₈H₃₄O₁₃
Molecular Weight 578.56
IUPAC Name (3S,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(S)-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one
Standard InChI InChI=1S/C28H34O13/c1-34-18-8-14(9-19(35-2)26(18)36-3)25(41-28-24(32)23(31)22(30)20(10-29)40-28)21-15(11-37-27(21)33)6-13-4-5-16-17(7-13)39-12-38-16/h4-5,7-9,15,20-25,28-32H,6,10-12H2,1-3H3/t15-,20+,21-,22+,23-,24+,25+,28-/m0/s1
SMILES COC1=CC(=CC(=C1OC)OC)C(C2C(COC2=O)CC3=CC4=C(C=C3)OCO4)OC5C(C(C(C(O5)CO)O)O)O

Introduction

Chemical Identity and Structural Characteristics

Podorhizol beta-D-glucoside (CAS Number: 17187-73-4) is a complex glycoside with the molecular formula C28H34O13 and a molecular weight of 578.56 g/mol . Structurally, it represents a classic example of a beta-D-glucoside where a glucose molecule is attached via a beta glycosidic bond to podorhizol, which serves as the aglycone portion of the compound. The complete IUPAC name for this compound is (3S,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(S)-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one . This detailed nomenclature reflects the complex stereochemistry and functional groups present in the molecule, which are critical to its biological activity.

From a chemical classification perspective, podorhizol beta-D-glucoside belongs simultaneously to multiple compound classes, including benzodioxoles, aromatic ethers, gamma-lactones, benzyl alcohols, and beta-D-glucosides . These multiple functional groups contribute to its diverse biochemical properties and interaction potential with biological systems. The compound contains a distinctive benzodioxole moiety, which consists of a benzene ring fused to a 1,3-dioxole ring, giving it characteristic chemical reactivity and binding properties with biological macromolecules .

Physical and Chemical Properties

The structural complexity of podorhizol beta-D-glucoside contributes to its unique physicochemical profile that determines its behavior in biological systems. Below is a table summarizing the key properties of this compound:

PropertyValueSource
Molecular FormulaC28H34O13
Molecular Weight578.56 g/mol
CAS Number17187-73-4
Chemical ClassificationBenzodioxole, Aromatic ether, Gamma-lactone, Benzyl alcohol, Beta-D-glucoside
Structural FeaturesContains benzodioxole moiety, trimethoxyphenyl group, and beta-D-glucose
StereochemistryMultiple chiral centers with specific configurations (3S,4R)

The compound's structure includes multiple hydroxyl groups from the glucose moiety, which confer water solubility, while the aromatic regions contribute to interactions with hydrophobic domains of proteins and cellular membranes. These dual hydrophilic and lipophilic characteristics are important for its biological transport and activity in plant systems.

Biological Activities and Mechanisms

Antioxidant Properties

One of the most well-documented biological activities of podorhizol beta-D-glucoside is its antioxidant capacity. Studies published in the Journal of Natural Products have demonstrated significant antioxidant activity for this compound. The antioxidant mechanism likely involves the ability to neutralize free radicals through hydrogen atom donation or electron transfer processes, similar to other phenolic plant compounds. This property suggests potential applications in preventing oxidative damage in biological systems.

Research Applications and Findings

Plant Defense Studies

Recent metabolomic investigations have identified podorhizol beta-D-glucoside as one of several compounds differentially accumulated in plants responding to pathogen challenge. In one study examining Fusarium Head Blight resistance, podorhizol beta-D-glucoside showed a fold change of 1.94, indicating significant upregulation during the defense response . This finding supports its role as a defense-related metabolite that plants produce in higher quantities when facing pathogen attack.

The compound has been specifically mentioned alongside other defense-related metabolites in studies examining the metabolic responses of resistant plant varieties to fungal pathogens . These observations suggest that podorhizol beta-D-glucoside may serve as a biomarker for disease resistance in certain plant species, potentially offering a screening tool for breeding programs aimed at developing more resistant crop varieties.

Comparative Studies with Related Compounds

Research has examined podorhizol beta-D-glucoside in relation to structurally similar compounds, including its aglycone (podorhizol) and other glycosides like podophyllotoxin glycoside . Detection methods have been developed that can simultaneously identify these related compounds in plant extracts, enabling comparative studies of their distribution and activity . These approaches have revealed patterns of co-occurrence that provide insights into their biosynthetic relationships.

In functional studies, podorhizol beta-D-glucoside has been investigated alongside other plant defense compounds such as 4-Methylsulfonylbutyl glucosinolate, (+)-Syringaresinol O-beta-D-glucoside, Bayogenin 3-O-cellobioside, and Dihydromyricetin . This comparative approach has helped position podorhizol beta-D-glucoside within the broader context of plant defense chemistry and identified potential synergistic relationships between co-occurring defense metabolites.

Analytical Methods for Detection and Quantification

Accurate detection and quantification of podorhizol beta-D-glucoside in complex biological matrices requires sophisticated analytical techniques. Researchers have employed various chromatographic methods coupled with mass spectrometry to identify and measure this compound in plant extracts . These analytical approaches are essential for studying the compound's distribution in plant tissues and its dynamic changes in response to environmental stimuli.

Metabolomic profiling has proven particularly valuable for detecting podorhizol beta-D-glucoside alongside other plant metabolites. In one study, the compound was identified among 546 differentially accumulated metabolites in plants responding to pathogen infection . The ability to detect such specific compounds within complex metabolite mixtures demonstrates the power of modern analytical techniques in natural product research. These methods continue to evolve, offering increasingly sensitive and specific detection capabilities.

The following table summarizes key research findings related to podorhizol beta-D-glucoside:

Research FocusKey FindingStudy ContextSource
Antioxidant ActivitySignificant antioxidant propertiesStudy in Journal of Natural Products
Plant DefenseEnhanced plant immunity against pathogensPlant-pathogen interaction studies
Metabolic Response1.94-fold change during pathogen challengeFusarium Head Blight resistance study
Co-occurrenceDetected alongside podophyllotoxin derivativesPlant extract analysis
Functional ClassificationIdentified as one of five known functional phytochemicalsPlant immunity research

Future Research Directions

Despite growing interest in podorhizol beta-D-glucoside, significant knowledge gaps remain regarding its complete biological profile and potential applications. Future research directions should focus on several key areas to advance our understanding of this compound. First, comprehensive structure-activity relationship studies would help identify the specific structural features responsible for its biological activities, potentially guiding the development of synthetic analogs with enhanced properties.

Additional clinical and preclinical investigations are needed to fully characterize the compound's pharmacological properties, including its bioavailability, metabolism, and potential therapeutic applications. These studies would help determine whether podorhizol beta-D-glucoside has direct medical applications or could serve as a lead compound for drug development. The preliminary evidence of antioxidant activity warrants further exploration of its potential in preventing or treating oxidative stress-related conditions.

In agricultural research, further studies on the role of podorhizol beta-D-glucoside in plant immunity could lead to novel approaches for crop protection . Understanding how this compound is regulated and deployed in plant defense responses might enable the development of strategies to enhance natural resistance mechanisms in economically important crops. Such approaches could contribute to more sustainable agricultural practices by reducing reliance on synthetic pesticides.

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